![molecular formula C15H11N B13948407 7-Benzylbicyclo[4.1.0]hepta-1,3,5-triene-7-carbonitrile CAS No. 56666-56-9](/img/structure/B13948407.png)
7-Benzylbicyclo[4.1.0]hepta-1,3,5-triene-7-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Benzylbicyclo[410]hepta-1,3,5-triene-7-carbonitrile is a complex organic compound characterized by its unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzylbicyclo[4.1.0]hepta-1,3,5-triene-7-carbonitrile typically involves the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction involving a suitable diene and dienophile.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction.
Addition of the Carbonitrile Group: The carbonitrile group can be added through a nucleophilic substitution reaction using a suitable nitrile source.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to enhance reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
7-Benzylbicyclo[4.1.0]hepta-1,3,5-triene-7-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium cyanide or other nitrile sources in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alkanes.
Substitution: Formation of substituted nitriles or other derivatives.
Aplicaciones Científicas De Investigación
7-Benzylbicyclo[4.1.0]hepta-1,3,5-triene-7-carbonitrile has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Potential use in the development of novel materials with unique properties.
Medicinal Chemistry: Investigated for its potential biological activity and use in drug development.
Catalysis: Used as a ligand or catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 7-Benzylbicyclo[4.1.0]hepta-1,3,5-triene-7-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The carbonitrile group can participate in hydrogen bonding and other interactions, further influencing the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[4.1.0]hepta-1,3,5-triene: Shares the bicyclic core but lacks the benzyl and carbonitrile groups.
7-Azabicyclo[4.1.0]hepta-1,3,5-triene: Contains a nitrogen atom in the bicyclic core.
7-Oxabicyclo[4.1.0]hepta-1,3,5-triene: Contains an oxygen atom in the bicyclic core.
Uniqueness
7-Benzylbicyclo[4.1.0]hepta-1,3,5-triene-7-carbonitrile is unique due to the presence of both the benzyl and carbonitrile groups, which confer distinct chemical properties and reactivity. These functional groups enhance its potential for diverse applications in organic synthesis, materials science, and medicinal chemistry.
Propiedades
Número CAS |
56666-56-9 |
|---|---|
Fórmula molecular |
C15H11N |
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
7-benzylbicyclo[4.1.0]hepta-1,3,5-triene-7-carbonitrile |
InChI |
InChI=1S/C15H11N/c16-11-15(10-12-6-2-1-3-7-12)13-8-4-5-9-14(13)15/h1-9H,10H2 |
Clave InChI |
GTTFUKVOHWOZCU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2(C3=CC=CC=C32)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-3-methyl-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)butan-1-one](/img/structure/B13948330.png)

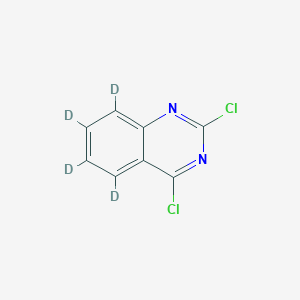
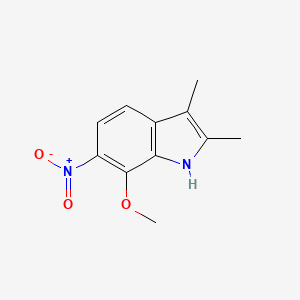
![3,5-Dibromo-2-[(4-chlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13948351.png)
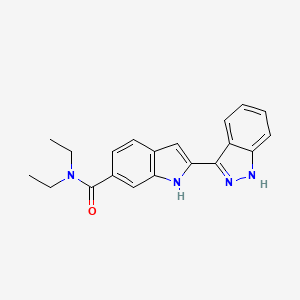
![1-(1,7-Diazaspiro[3.5]nonan-7-yl)ethanone](/img/structure/B13948358.png)

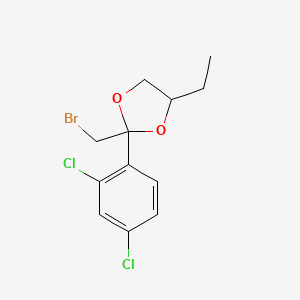
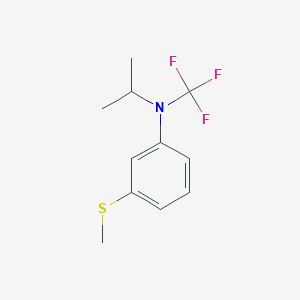

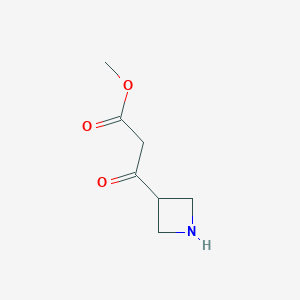
![7-Oxabicyclo[2.2.1]heptan-2-YL acetate](/img/structure/B13948400.png)
